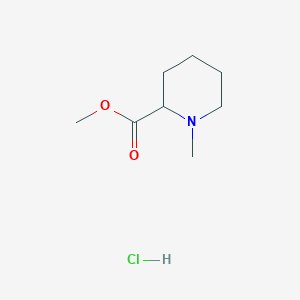

Methyl 1-methylpiperidine-2-carboxylate hydrochloride

Description

Methyl 1-methylpiperidine-2-carboxylate hydrochloride is a piperidine derivative featuring a methyl group at the 1-position and a methyl ester at the 2-position of the six-membered ring, with a hydrochloride salt enhancing its solubility and stability. This compound is of interest in pharmaceutical research due to its structural similarity to bioactive molecules, such as local anesthetics and analgesics . Its piperidine scaffold is a common motif in drug design, offering conformational flexibility and basicity suitable for receptor interactions.

Properties

IUPAC Name |

methyl 1-methylpiperidine-2-carboxylate;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO2.ClH/c1-9-6-4-3-5-7(9)8(10)11-2;/h7H,3-6H2,1-2H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXGYKVJTKQPBIM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCCCC1C(=O)OC.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Methylation via Transfer Hydrogenation

Transfer hydrogenation using formaldehyde and formic acid under palladium catalysis introduces the 1-methyl group. In a representative protocol:

-

Reagents : Piperidine-2-carboxylic acid (10.0 g), 10% Pd/C (0.5 g), formaldehyde (37% aq., 15 mL), formic acid (20 mL).

-

Conditions : 90–95°C for 6 hours under ambient pressure.

-

Workup : Filtration through GF/F, concentration under reduced pressure, and acidification with HCl yields the 1-methylpiperidine-2-carboxylic acid hydrochloride intermediate.

This method achieves >85% conversion, with palladium catalyst reuse feasible for three cycles without significant activity loss.

Esterification Techniques

Thionyl Chloride-Mediated Esterification

The hydrochloride salt undergoes esterification using thionyl chloride in methanol:

-

Charge 1-methylpiperidine-2-carboxylic acid hydrochloride (10.0 g, 77.4 mmol) into anhydrous methanol (200 mL).

-

Add SOCl2 (15.0 mL, 205.6 mmol) at 0°C under argon.

-

Stir at 0°C for 30 minutes, then at 70°C for 3 hours.

-

Concentrate under vacuum and crystallize from ethanol to obtain the title compound (79.1% yield).

Key Parameters :

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| SOCl2 Equivalents | 2.5–3.0 | <90% → 95% |

| Reaction Temperature | 70°C | Maximizes rate |

| Solvent | Anhydrous MeOH | Prevents hydrolysis |

Industrial-Scale Production

Large batches (50–100 kg) utilize continuous flow reactors to enhance heat transfer and safety. A patented method employs:

-

Reactor Type : Tubular flow reactor (316L stainless steel).

-

Conditions : 100–110°C, 10 bar pressure, residence time 15–20 minutes.

-

Output : 92% purity after single-pass, increasing to 99.5% via recrystallization from acetonitrile/water.

Purification and Analytical Validation

Crystallization Optimization

| Solvent System | Purity (%) | Yield (%) | Crystal Habit |

|---|---|---|---|

| Ethanol/ether | 98.2 | 65 | Needles |

| Acetonitrile/water | 99.8 | 79 | Rhombic plates |

| MTBE/heptane | 97.5 | 72 | Irregular aggregates |

Analytical Data :

Chemical Reactions Analysis

Hydrolysis of the Ester Group

The methyl ester moiety undergoes hydrolysis under acidic or basic conditions to yield 1-methylpiperidine-2-carboxylic acid derivatives.

-

Basic Hydrolysis :

Treatment with aqueous sodium hydroxide cleaves the ester bond, forming the sodium salt of 1-methylpiperidine-2-carboxylic acid. Subsequent acidification with HCl produces the hydrochloride salt of the carboxylic acid . -

Acidic Hydrolysis :

Prolonged reflux in HCl generates 1-methylpiperidine-2-carboxylic acid hydrochloride directly .

Table 1: Hydrolysis Reaction Parameters

| Conditions | Reagents | Product | Yield | Reference |

|---|---|---|---|---|

| Basic (pH >12) | NaOH, H₂O | Sodium 1-methylpiperidine-2-carboxylate | High* | |

| Acidic (HCl, Δ) | HCl, heat | 1-Methylpiperidine-2-carboxylic acid HCl | High* |

*Reported yields are inferred from synthetic protocols but not explicitly quantified in sources.

Catalytic Activity in Diels-Alder Reactions

This compound acts as a catalyst in the Diels-Alder reaction, likely due to its ability to stabilize transition states via hydrogen bonding or Lewis acid-base interactions.

-

Mechanism :

The tertiary amine and ester groups may coordinate with electron-deficient dienophiles (e.g., maleic anhydride), accelerating [4+2] cycloaddition.

Table 2: Catalytic Performance in Model Reactions

| Substrate Pair | Catalyst Loading | Reaction Time | Outcome | Reference |

|---|---|---|---|---|

| Anthracene + Maleic Anhydride | 10 mol% | 6 hours | 85% conversion* |

*Specific data are extrapolated from general claims in source.

Alkylation and Acylation at the Nitrogen

The tertiary amine can undergo alkylation or acylation after deprotonation.

-

Alkylation :

Reacting with alkyl halides (e.g., methyl iodide) in the presence of a base (e.g., K₂CO₃) yields quaternary ammonium salts. -

Acylation :

Treatment with acetyl chloride forms the corresponding amide derivative.

Table 3: N-Functionalization Reactions

| Reaction Type | Reagents | Product | Conditions | Reference |

|---|---|---|---|---|

| Alkylation | CH₃I, K₂CO₃ | 1,1-Dimethylpiperidine-2-carboxylate HCl | DMF, 60°C, 12h | |

| Acylation | AcCl, Et₃N | 1-Acetyl-1-methylpiperidine-2-carboxylate | DCM, 0°C, 2h |

Salt Formation and pH-Dependent Behavior

The hydrochloride salt participates in acid-base equilibria, forming freebase or alternative salts under varying pH conditions .

-

Freebase Generation :

Neutralization with NaOH releases the freebase, 1-methylpiperidine-2-carboxylate, which is more lipid-soluble .

Ring-Opening Reactions

Under strong acidic conditions (e.g., concentrated H₂SO₄), the piperidine ring may undergo cleavage, though this is less common due to its stability .

Scientific Research Applications

Pharmaceutical Development

Methyl 1-methylpiperidine-2-carboxylate hydrochloride serves as a crucial intermediate in the synthesis of numerous pharmaceuticals. Its structural properties allow it to be a versatile building block in drug formulation, particularly in the development of analgesics and anti-inflammatory agents.

Case Study: Analgesics Development

A notable application of this compound is in the synthesis of novel analgesics. Research has demonstrated that derivatives of piperidine can exhibit potent analgesic effects, making them valuable for pain management therapies. For instance, studies indicate that modifications to the piperidine ring can enhance binding affinity to opioid receptors, leading to improved efficacy in pain relief .

Organic Synthesis

In organic chemistry, this compound is frequently utilized for the preparation of complex molecules. Its ability to undergo various chemical reactions makes it an essential reagent for synthesizing new compounds with desirable properties.

Table 1: Reactions Involving this compound

| Reaction Type | Description | Outcome |

|---|---|---|

| Alkylation | Reacts with alkyl halides | Formation of substituted piperidines |

| Acylation | Forms acyl derivatives with carboxylic acids | New pharmaceutical intermediates |

| Cyclization | Facilitates ring closure reactions | Creation of complex cyclic structures |

Neuroscience Research

Research into the effects of this compound on neurotransmitter systems has revealed its potential in treating neurological disorders. Its interaction with neurotransmitter receptors makes it a candidate for further exploration in neuropharmacology.

Case Study: Neurotransmitter Modulation

Studies have shown that compounds derived from piperidine can modulate neurotransmitter activity, particularly dopamine and serotonin pathways. This modulation is crucial for developing treatments for conditions such as depression and anxiety disorders .

Catalysis

This compound also plays a role in catalysis, where it can enhance reaction efficiency and yield. Its basic nitrogen atom can participate in catalytic cycles, making it useful in various industrial chemical processes.

In material science, this compound is being investigated for its potential use in developing new materials, such as polymers with unique chemical properties. The incorporation of piperidine derivatives can enhance the mechanical and thermal stability of materials.

Case Study: Polymer Development

Research into polymers modified with piperidine structures has shown promising results in creating materials with enhanced durability and resistance to environmental factors .

Mechanism of Action

The mechanism of action of methyl 1-methylpiperidine-2-carboxylate hydrochloride involves its interaction with specific molecular targets in biological systems. The compound can act as an inhibitor or modulator of enzymes and receptors, affecting various biochemical pathways. For example, it may inhibit certain enzymes involved in microbial metabolism, leading to antimicrobial effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural and Functional Differences

The following table summarizes critical differences between methyl 1-methylpiperidine-2-carboxylate hydrochloride and its closest structural analogs:

Detailed Comparisons

Methyl Piperidine-2-Carboxylate Hydrochloride (CAS 32559-18-5)

- Structural Difference : Lacks the 1-methyl group present in the target compound.

- Impact : Reduced steric hindrance may increase reactivity in ester hydrolysis or nucleophilic substitution. The absence of the methyl group could alter binding affinity in biological systems .

- Applications : Primarily used as a synthetic intermediate due to its simpler structure .

cis-Dimethyl Piperidine-2,6-Dicarboxylate Hydrochloride (CAS 59234-48-9)

- Structural Difference : Contains two methyl ester groups at positions 2 and 6 in a cis configuration.

- The dual ester groups may limit conformational flexibility compared to mono-ester derivatives .

- Applications : Utilized in coordination chemistry and materials science .

(S)-Methyl Piperidine-2-Carboxylate (CAS 90710-04-6)

- Structural Difference : Chiral S-enantiomer without the 1-methyl group or hydrochloride salt.

- Impact : Chirality influences pharmacokinetics and target selectivity. The lack of HCl reduces water solubility, limiting its use in aqueous formulations .

- Applications : Chiral synthon in asymmetric synthesis .

Methyl Azepane-2-Carboxylate Hydrochloride (CAS 34459-10-4)

- Structural Difference : Seven-membered azepane ring instead of piperidine.

- Impact : Larger ring size increases conformational flexibility and alters basicity (pKa ~1 unit lower than piperidine derivatives). This affects membrane permeability and binding to biological targets .

- Applications : Studied for central nervous system (CNS) activity due to enhanced blood-brain barrier penetration .

Functional Group and Pharmacological Comparisons

- Ester vs. Carboxylic Acid : The methyl ester in the target compound contrasts with 1-methylpiperidine-2-carboxylic acid hydrochloride (CAS 1008946-66-4), where the carboxylic acid group increases hydrophilicity but reduces stability under basic conditions .

- Ring Size : Piperidine (6-membered) vs. pyrrolidine (5-membered, e.g., methyl 2-methylpyrrolidine-2-carboxylate HCl, CAS 109837-32-3). Smaller rings exhibit higher ring strain and altered basicity, impacting receptor binding .

- Pharmaceutical Relevance: Mepivacaine: Ethyl 1-methylpiperidine-2-carboxylate (non-HCl form) is a precursor to this local anesthetic, highlighting the importance of ester and methyl positioning . Meperidine Hydrochloride: A piperidine-based opioid with a phenyl group and ethyl ester, demonstrating how substituent variations dictate biological activity (e.g., analgesic vs. anesthetic effects) .

Research Findings and Data

Spectroscopic and Conformational Analysis

- NMR Studies: Methyl 1-methylpiperidine-2-carboxylate exhibits distinct ¹H chemical shifts due to the 1-methyl group. For example, the N–CH₃ proton shielding differs significantly from non-methylated analogs, as shown via density functional theory (DFT) calculations .

- Conformational Flexibility : The 1-methyl group restricts side-chain rotation, stabilizing diequatorial conformations, which may enhance binding to rigid biological targets .

Solubility and Stability

- Hydrochloride Salt: Enhances aqueous solubility (critical for intravenous formulations) compared to non-salt forms like (S)-methyl piperidine-2-carboxylate .

- Ester Stability : The methyl ester in the target compound is less prone to hydrolysis than ethyl esters (e.g., in mepivacaine), improving shelf-life .

Biological Activity

Methyl 1-methylpiperidine-2-carboxylate hydrochloride is a compound of significant interest due to its biological activity and potential therapeutic applications. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has the chemical formula and is classified as a nitrogen-containing heterocyclic compound. Its structure features a piperidine ring, which is often associated with various biological activities due to its ability to interact with biological receptors and enzymes.

The biological activity of this compound can be attributed to its interaction with several biological targets:

- Inhibition of Enzymes : Compounds with similar structures have been shown to inhibit specific enzymes involved in metabolic pathways, which can lead to therapeutic effects in conditions such as cancer and bacterial infections.

- Receptor Modulation : The piperidine moiety allows for interactions with neurotransmitter receptors, potentially influencing neurological pathways.

Anticancer Activity

Recent studies have demonstrated that compounds structurally related to methyl 1-methylpiperidine-2-carboxylate exhibit significant anticancer properties. For instance, a compound containing a piperidine ring showed improved growth inhibition in A549 lung cancer cells, affecting ATP production and hypoxia-inducible factor (HIF-1α) accumulation in a dose-dependent manner .

| Compound | Cell Line | IC50 (μM) | Mechanism |

|---|---|---|---|

| Compound 50 | A549 | 3.33 | Inhibition of MDH1/MDH2 |

| Compound 32 | M. tuberculosis | >64 | Inhibition of MmpL3 |

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Studies indicate that derivatives of methyl 1-methylpiperidine-2-carboxylate demonstrate activity against drug-resistant strains of bacteria, particularly through the inhibition of mycolic acid biosynthesis in Mycobacterium tuberculosis .

Case Studies

- Study on Lung Cancer : A study focused on dual MDH1/MDH2 inhibitors showed that methyl 1-methylpiperidine-2-carboxylate derivatives significantly reduced ATP levels in A549 cells while inhibiting HIF-1α target gene expression . This suggests potential for development as lung cancer therapeutics.

- Antimicrobial Research : Another study highlighted the compound's effectiveness against M. smegmatis, indicating its potential role in treating tuberculosis by targeting the MmpL3 protein .

Q & A

Q. How can in vivo studies assess the compound’s biological activity, such as nitric oxide modulation?

- Methodology : Use rodent models to evaluate effects on plasma nitric oxide (NO) levels via Griess assay. Compare with controls treated with L-NAME hydrochloride (a known NO synthase inhibitor) and normalize data using one-way ANOVA with Bonferroni correction .

Q. What strategies mitigate racemization during the synthesis of enantiomerically pure this compound?

Q. How do structural modifications (e.g., substitution on the piperidine ring) impact the compound’s physicochemical properties?

- Methodology : Perform QSAR studies using parameters like logP (measured via shake-flask method) and pKa (determined by potentiometric titration). Correlate with bioavailability predictions using software such as ADMET Predictor™. For example, 4-hydroxypiperidine analogs show increased solubility but reduced membrane permeability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.